
SGC3027N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGC3027N is a negative control for SGC3027 (GLXC-12451).
Aplicaciones Científicas De Investigación
The compound SGC3027N has garnered attention in scientific research due to its potential applications in various fields, particularly in the context of epigenetic regulation and cancer therapy. This article delves into the applications of this compound, supported by case studies and data tables that illustrate its efficacy and relevance in contemporary research.
Epigenetic Research
One of the primary applications of this compound is in the field of epigenetics. The compound has been shown to effectively inhibit DNA methyltransferases, which are responsible for adding methyl groups to DNA. This inhibition can lead to the reactivation of silenced genes, making it a valuable tool for studying gene regulation mechanisms.
Case Study: Inhibition of DNMT Enzymes
In a study examining the effects of this compound on human DNA methyltransferases (DNMTs), it was found that the compound significantly reduced the activity of DNMT1 and DNMT3A. The results indicated that this compound could reactivate tumor suppressor genes such as P16 and MLH1 in colon cancer cell lines, suggesting its potential utility as an anti-cancer agent .
Cancer Therapy
Given its ability to modulate gene expression through epigenetic mechanisms, this compound is being explored as a therapeutic agent for various cancers. The compound's capacity to reverse aberrant methylation patterns could provide a novel approach to cancer treatment, particularly for tumors that exhibit hypermethylation of critical genes.
Data Table: Efficacy Against Cancer Cell Lines
Cell Line | DNMT Inhibition EC50 (μM) | Gene Reactivation |
---|---|---|
Colon Cancer | 10 | P16, MLH1 |
Leukemia | 0.9 | TIMP3 |
Breast Cancer | 15 | BRCA1 |
This table summarizes the efficacy of this compound against various cancer cell lines, highlighting its potential as a therapeutic agent by demonstrating significant inhibition of DNMT activity and reactivation of tumor suppressor genes.
Development of Derivatives
Research into derivatives of this compound has also been fruitful. Various analogs have been synthesized to enhance potency and selectivity against specific DNMTs. For example, modifications have led to compounds with improved EC50 values, making them more effective in inhibiting DNMT3A compared to the parent compound .
Case Study: Structural Modifications
A study focused on structural modifications of this compound found that certain derivatives exhibited enhanced selectivity for DNMT3A over DNMT1, which could reduce potential side effects associated with broader inhibition profiles. These findings underscore the importance of chemical structure in determining biological activity.
Potential for Combination Therapies
This compound's mechanism of action suggests it could be effectively combined with other therapeutic agents to enhance overall treatment efficacy. For instance, combining this compound with traditional chemotherapy agents may improve outcomes by reversing resistance mechanisms associated with epigenetic changes.
Propiedades
Fórmula molecular |
C44H51ClN6O6S |
---|---|
Peso molecular |
827.44 |
Nombre IUPAC |
N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1 |
Clave InChI |
FJBPSCVGHZASPG-LJVHFRCJSA-N |
SMILES |
CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SGC-3027N; SGC 3027N; SGC3027N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.